molecular formula C20H21N3O2S2 B11283258 4-amino-3-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

4-amino-3-(2,5-dimethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B11283258
M. Wt: 399.5 g/mol
InChI Key: DCLLTRXQOPVDMB-UHFFFAOYSA-N
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Description

4-AMINO-3-(2,5-DIMETHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-(2,5-DIMETHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents used in the synthesis include 2,5-dimethylphenylamine, 4-methoxybenzyl chloride, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-(2,5-DIMETHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-3-(2,5-DIMETHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-3,5-DIMETHYLTHIAZOLE: Shares the thiazole ring but lacks the additional functional groups.

    4-METHOXYBENZYLAMINE: Contains the methoxybenzyl group but lacks the thiazole ring.

    2,5-DIMETHYLPHENYLAMINE: Contains the dimethylphenyl group but lacks the thiazole ring.

Uniqueness

4-AMINO-3-(2,5-DIMETHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its potential biological activity and versatility in various applications.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-amino-3-(2,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S2/c1-12-4-5-13(2)16(10-12)23-18(21)17(27-20(23)26)19(24)22-11-14-6-8-15(25-3)9-7-14/h4-10H,11,21H2,1-3H3,(H,22,24)

InChI Key

DCLLTRXQOPVDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N

Origin of Product

United States

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